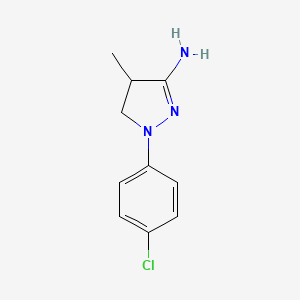
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several routes. One common method involves the cyclization of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the pyrazole ring . Another approach includes the reaction of 1-(4-chlorophenyl)pyrazolidine-3-one with ferric trichloride in an acidic solvent, followed by air oxidation . Industrial production methods often utilize solvent-free synthesis techniques to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include substituted pyrazoles and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to modulate neurotransmitter activity in the brain, thereby exerting its anticonvulsant effects . The compound may interact with ion channels and receptors, altering their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-3-amine: Similar structure but lacks the chlorophenyl group, resulting in different biological activity.
1-(4-Methylphenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine: Contains a methylphenyl group instead of a chlorophenyl group, leading to variations in chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77992-28-0 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
DKGDVRCBCBXYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N=C1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


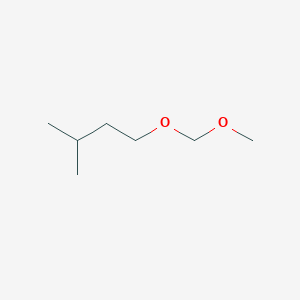
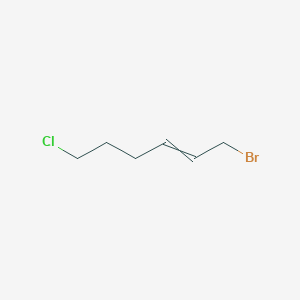

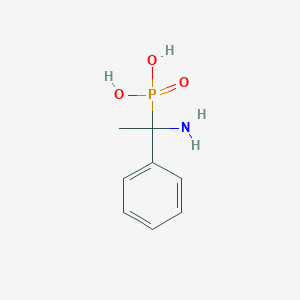
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
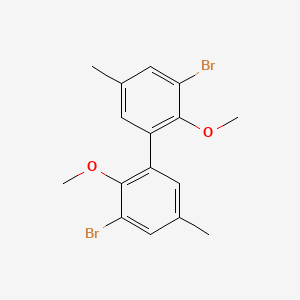
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
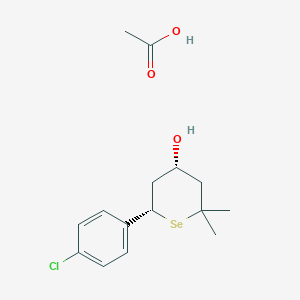
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
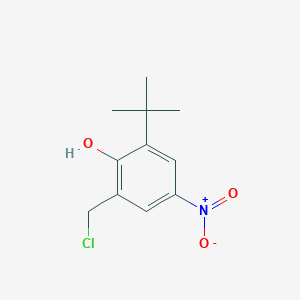
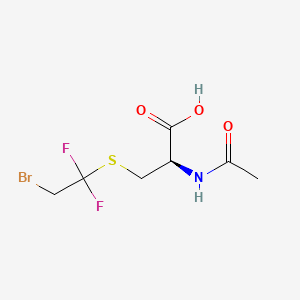

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
